

Technical Guide: Synthesis and Characterization of Methyl 2-methyl-2-(2-nitrophenyl)propanoate

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Compound of Interest

Compound Name: *Methyl 2-methyl-2-(2-nitrophenyl)propanoate*

Cat. No.: *B170340*

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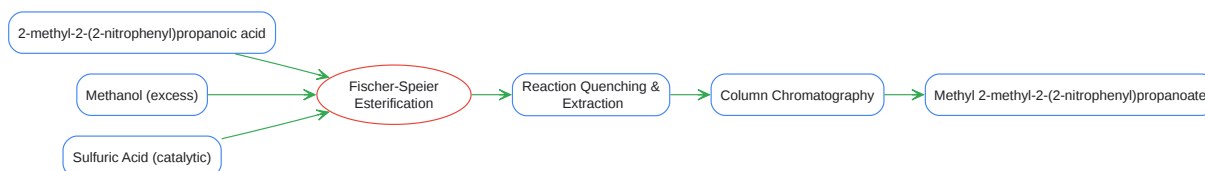
This technical guide provides a comprehensive overview of the synthesis and characterization of **Methyl 2-methyl-2-(2-nitrophenyl)propanoate**, a compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data.

Synthesis Pathway

The synthesis of **Methyl 2-methyl-2-(2-nitrophenyl)propanoate** can be efficiently achieved through a two-step process. The first step involves the alkylation of methyl 2-nitrophenylacetate with a suitable methylating agent to introduce the two methyl groups at the alpha-position. A subsequent esterification of the resulting carboxylic acid is not necessary as the starting material is already an ester. A more direct and plausible route is the methylation of the enolate of methyl 2-nitrophenylacetate.

A second, and likely more straightforward, synthetic strategy involves the esterification of the commercially available "2-methyl-2-(2-nitrophenyl)propanoic acid". Given the availability of this precursor, this guide will focus on the Fischer-Speier esterification method.

Diagram of Proposed Synthesis Workflow



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Caption: Proposed synthesis of **Methyl 2-methyl-2-(2-nitrophenyl)propanoate**.

Experimental Protocols

Synthesis of Methyl 2-methyl-2-(2-nitrophenyl)propanoate via Fischer-Speier Esterification

Materials:

- 2-methyl-2-(2-nitrophenyl)propanoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution)
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-(2-nitrophenyl)propanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 eq).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure **Methyl 2-methyl-2-(2-nitrophenyl)propanoate**.

Characterization

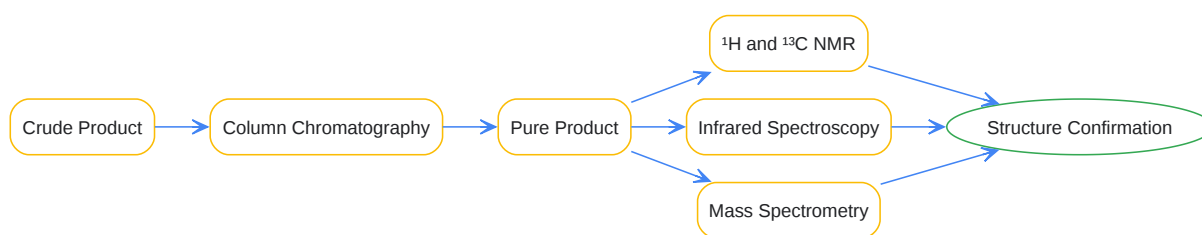
The structure and purity of the synthesized **Methyl 2-methyl-2-(2-nitrophenyl)propanoate** can be confirmed by various spectroscopic methods.

Predicted Spectroscopic Data

Technique	Expected Observations
^1H NMR	* ~1.6 ppm (s, 6H): Two methyl groups at the C2 position.

- ~3.7 ppm (s, 3H): Methyl ester group.
- ~7.4-7.8 ppm (m, 4H): Aromatic protons of the nitrophenyl group. | | ^{13}C NMR | * ~25 ppm: Carbon of the two methyl groups at C2.
- ~45 ppm: Quaternary carbon at C2.
- ~52 ppm: Carbon of the methyl ester group.
- ~124-135 ppm: Aromatic carbons.
- ~148 ppm: Aromatic carbon attached to the nitro group.
- ~175 ppm: Carbonyl carbon of the ester. | | IR (cm^{-1}) | * ~2950-3000: C-H stretching of alkyl groups.
- ~1735: C=O stretching of the ester.
- ~1520 and ~1350: Asymmetric and symmetric stretching of the nitro group.
- ~1200-1250: C-O stretching of the ester. | | Mass Spec. | * $[\text{M}]^+$: Expected molecular ion peak at $m/z = 223.08$. |

Diagram of Characterization Workflow



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Caption: Workflow for the characterization of the synthesized product.

Safety Precautions

- Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.
- Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
- The toxicity of the target compound has not been fully evaluated. Handle with care.

This guide provides a foundational framework for the synthesis and characterization of **Methyl 2-methyl-2-(2-nitrophenyl)propanoate**. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation.

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